5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHPGSDMNKLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=S)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256953 | |
| Record name | 5-Methyl-5-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-08-5 | |
| Record name | 5-Methyl-5-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90915-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-5-phenyl-2-thioxo-4-imidazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 2 Thioxoimidazolidin 4 One Core
Functionalization at Nitrogen Atoms (N-Substitution)
The presence of N-H bonds at the N1 and N3 positions allows for a variety of substitution reactions, providing a straightforward method for introducing molecular diversity to the 2-thioxoimidazolidin-4-one scaffold.
N-alkylation of the 2-thioxoimidazolidin-4-one ring is a common strategy to modify its properties. The reaction typically proceeds via the deprotonation of one of the nitrogen atoms with a suitable base, followed by nucleophilic attack on an alkylating agent, such as an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (i.e., whether substitution occurs at N1 or N3). In many imidazolidine (B613845) systems, alkylation occurs preferentially at the N3 position. For instance, alkylation of 5,5'-diphenylimidazolidine-2,4-dione derivatives has been achieved using chloroheptane in DMF. ucl.ac.be Similarly, N-alkylation of isoindolinone rings, a related heterocyclic system, has been carried out using sodium hydride (NaH) as a base to deprotonate the nitrogen, followed by the addition of an alkyl halide (RX). nih.gov
Table 1: Representative N-Alkylation Reactions on Related Imidazolidinone Cores
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| 5,5′-Diphenylimidazolidine-2,4-dione | Chloroheptane, Base | DMF | 3-Heptyl-5,5′-diphenylimidazolidine-2,4-dione ucl.ac.be |
The nitrogen atoms of the 2-thioxoimidazolidin-4-one core can undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction, typically performed in the presence of a base to neutralize the acid byproduct, results in the formation of N-acyl derivatives. This functionalization introduces a carbonyl group, which can significantly alter the electronic and steric properties of the molecule. A preparative method for the synthesis of 3-acyl derivatives of dihydropyrimidin-2-ones, a structurally similar heterocyclic system, has been developed, demonstrating the feasibility of N-acylation on such scaffolds. researchgate.net
Table 2: General Scheme for N-Acylation
| Starting Material | Reagents | General Product |
|---|---|---|
| 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one | Acyl chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl-5-methyl-5-phenyl-2-thioxoimidazolidin-4-one |
The nucleophilic N-H groups of the thiohydantoin ring can add across the C=N double bond of isocyanates and isothiocyanates. nih.gov This reaction yields urea (B33335) or thiourea (B124793) derivatives, respectively, appended to the nitrogen atom of the ring. The reaction is typically carried out in an inert solvent. The electrophilicity of the central carbon in the isocyanate or isothiocyanate group drives the reaction. nih.gov Such reactions have been used in the synthesis of various heterocyclic compounds, where an amino group reacts with an isocyanate to form a key intermediate that subsequently cyclizes. ucl.ac.bemdpi.com For a pre-formed ring like this compound, the reaction results in an N-carbamoyl or N-thiocarbamoyl derivative.
Table 3: Representative Reactions with Isocyanates/Isothiocyanates
| Starting Material | Reagent | Product Type |
|---|---|---|
| This compound | Phenyl isocyanate | N-(phenylcarbamoyl) derivative |
Functionalization at Carbon Atom C5
The potential for functionalization at the C5 position of the 2-thioxoimidazolidin-4-one core is entirely dependent on the substituents already present at this position.
The condensation reaction between a 2-thioxoimidazolidin-4-one and an aromatic aldehyde, often a Knoevenagel condensation, is a widely used method for synthesizing 5-arylidene derivatives. nih.govunifi.it This reaction requires the presence of an active methylene (B1212753) group (a CH₂ group) at the C5 position. The protons of this methylene group are acidic due to their position between two electron-withdrawing groups (the C4-keto and C2-thioketo moieties).
However, for This compound , this reaction is not possible. The C5 carbon is a quaternary center, substituted with both a methyl and a phenyl group, and therefore lacks the necessary acidic protons to act as a nucleophile in the condensation reaction. nih.govunifi.it The synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones invariably starts from a thiohydantoin that is unsubstituted at the C5 position. nih.govunifi.itacs.org
The Mannich reaction is a three-component condensation that typically involves a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of an aminoalkylated product known as a Mannich base. oarjbp.comresearchgate.net In the context of the 2-thioxoimidazolidin-4-one core, this reaction can occur at either the C5 position or the N1/N3 positions.
Similar to the Knoevenagel condensation, a Mannich reaction at the C5 carbon requires the presence of acidic protons at that position. Since this compound lacks these protons, C-alkylation via the Mannich reaction is not a feasible pathway.
Instead, functionalization occurs at the nitrogen atoms, leading to the formation of N-Mannich bases. pleiades.onlineistanbul.edu.tr The reaction proceeds by aminomethylation of the N-H groups of the thiohydantoin ring. This transformation involves the reaction of the heterocycle with formaldehyde and a secondary amine, such as morpholine (B109124) or pyrrolidine, to introduce an aminomethyl group onto one of the ring nitrogens, typically at the N3 position. pleiades.onlineistanbul.edu.trnih.gov
Table 4: Representative N-Mannich Base Formation on Related Heterocyclic Cores
| Substrate | Amine | Reagents | Product Type |
|---|---|---|---|
| 2-Thioxoimidazolidin-4-one derivative | Morpholine | Formaldehyde, DMF | 3-(Morpholinomethyl)-2-thioxoimidazolidin-4-one derivative istanbul.edu.tr |
| 2-Thioxoimidazolidin-4-one derivative | Pyrrolidine | Formaldehyde, DMF | 3-(Pyrrolidinomethyl)-2-thioxoimidazolidin-4-one derivative istanbul.edu.tr |
Bromination Reactions
Direct bromination on the heterocyclic core of this compound is not commonly reported, primarily because the C-5 position is a quaternary carbon, lacking a proton for substitution. However, electrophilic aromatic substitution on the C-5 phenyl ring is a feasible transformation. Under standard bromination conditions, typically involving bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), the phenyl ring can be halogenated.
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. byjus.commasterorganicchemistry.comwikipedia.org The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺) which is then attacked by the electron-rich phenyl ring. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.org A weak base then removes a proton from the ring, restoring aromaticity and yielding the brominated product. Due to the directing effects of the alkyl group attached to the phenyl ring, bromination is expected to occur at the ortho and para positions.
| Reaction | Reagents | Product(s) | Mechanism |
| Phenyl Ring Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted derivatives | Electrophilic Aromatic Substitution |
Modifications at the Thioxo Group
A key transformation of the 2-thioxoimidazolidin-4-one core is the conversion of the C-2 thioxo (C=S) group into an oxo (C=O) group, yielding the corresponding hydantoin (B18101) (imidazolidine-2,4-dione) derivative. This oxidative desulfurization can be accomplished using various oxidizing agents.
One common method involves reacting the thiohydantoin with hydrogen peroxide in a mixture of dimethylformamide (DMF) and acetic acid. ucl.ac.be Another effective procedure utilizes sodium periodate (B1199274) (NaIO₄) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl₃). nih.gov This method is efficient for converting various thiohydantoins into their hydantoin counterparts in high yields. nih.gov Reductive desulfurization using Raney Nickel is another established method for this conversion. acs.org This transformation is significant as it allows for the synthesis of hydantoin derivatives, which are themselves an important class of heterocyclic compounds. ucl.ac.be
| Reaction | Reagents | Product | Notes |
| Oxidation | H₂O₂ in DMF/Acetic Acid | 5-Methyl-5-phenylhydantoin | Common and effective method. ucl.ac.be |
| Oxidation | NaIO₄, cat. RuCl₃ | 5-Methyl-5-phenylhydantoin | Provides excellent yields for various thiohydantoins. nih.gov |
| Reductive Desulfurization | Raney Nickel | 5-Methyl-5-phenylimidazolidin-4-one | Classic method for sulfur removal. acs.org |
Introduction of Heterocyclic Moieties
The 2-thioxoimidazolidin-4-one structure serves as a valuable scaffold for the attachment or synthesis of other heterocyclic rings, leading to the creation of hybrid molecules.
Pyrazole (B372694): Hybrid molecules containing both thiohydantoin and pyrazole moieties have been synthesized. nih.govresearchgate.netnih.gov A common strategy involves the Knoevenagel condensation of a 2-thiohydantoin (B1682308) with a pyrazole-carbaldehyde derivative. This reaction typically occurs between the active methylene group at the C-5 position of a thiohydantoin and the aldehyde group of the pyrazole, forming a benzylidene-like bridge that connects the two heterocyclic rings. nih.gov
Triazole: The 1,2,3-triazole ring is frequently introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netmdpi.com In this approach, the thiohydantoin scaffold is functionalized with either an alkyne or an azide (B81097) group. A separate molecule containing the complementary functional group (azide or alkyne) is then "clicked" onto the thiohydantoin core, forming a stable triazole linkage. For instance, a thiohydantoin derivative bearing a propargyl group (an alkyne) can react with various aryl azides to produce a library of thiohydantoin-triazole hybrids. researchgate.net
Benzoxazole (B165842): Benzoxazole derivatives can be synthesized by the condensation of o-aminophenols with aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.orgcore.ac.uk To incorporate a benzoxazole moiety onto the this compound core, a derivative of the thiohydantoin containing a suitable functional group (e.g., an aldehyde on the phenyl ring) could be condensed with a substituted 2-aminophenol. This reaction is often catalyzed by Brønsted or Lewis acids and proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization. nih.gov
| Heterocycle | Synthetic Strategy | Key Reagents/Conditions |
| Pyrazole | Knoevenagel Condensation | Pyrazole-carbaldehyde, base catalyst |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne- or Azide-functionalized thiohydantoin, corresponding azide or alkyne, Cu(I) catalyst |
| Benzoxazole | Condensation and Cyclization | Thiohydantoin with aldehyde/acid functionality, 2-aminophenol, acid catalyst |
The 2-thioxoimidazolidin-4-one framework can be readily modified to include both azo and ester functionalities, leading to compounds with potential applications as dyes. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq
A typical synthetic route begins with a precursor that can be diazotized and coupled. For example, a thiohydantoin derivative bearing a phenol (B47542) group on the C-5 phenyl substituent can be used. The synthesis involves two main steps:
Diazotization: An aromatic amine (e.g., 4-hydroxyaniline) is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net
Azo Coupling: The generated diazonium salt, which is a weak electrophile, is then reacted with the electron-rich phenol-containing thiohydantoin derivative. The coupling reaction is an electrophilic aromatic substitution that typically occurs at the position para to the activating hydroxyl group, resulting in the formation of an azo (-N=N-) bridge. researchgate.netunb.ca
Ester groups can either be present on the starting materials or introduced subsequently. For instance, the hydroxyl group of the phenol can be acylated by reacting it with various acid chlorides to yield the corresponding esters. uobaghdad.edu.iqresearchgate.net
| Reaction | Description | Key Reagents |
| Diazotization | Conversion of an aromatic primary amine to a diazonium salt. | Aromatic amine, NaNO₂, HCl, 0-5 °C |
| Azo Coupling | Reaction of the diazonium salt with an activated aromatic ring (e.g., phenol) to form an azo compound. | Diazonium salt, phenol-containing thiohydantoin |
| Esterification | Conversion of a hydroxyl group to an ester. | Alcohol (phenol), Acid Chloride, Base (e.g., Triethylamine) |
Mechanistic Insights into Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic routes.
Conversion to Oxo Derivatives (Oxidative Desulfurization): The conversion of the thione (C=S) to a carbonyl (C=O) is an oxidation process. The exact mechanism depends on the reagent, but it generally involves the attack of the oxidant on the sulfur atom, which is more nucleophilic than the oxygen in a carbonyl group. This is followed by a series of steps that ultimately lead to the replacement of the sulfur atom with an oxygen atom, often with the formation of sulfur-based byproducts.
Azo Coupling (Electrophilic Aromatic Substitution): This reaction is a classic example of electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The diazonium ion (Ar-N₂⁺) acts as the electrophile. The π-electrons of the activated aromatic ring (in this case, the phenol-substituted phenyl group on the thiohydantoin) attack the terminal nitrogen of the diazonium ion. This forms a resonance-stabilized carbocation intermediate (sigma complex). A base then removes a proton from the carbon atom where the diazonium ion attached, restoring the aromaticity of the ring and forming the final azo product. wikipedia.org
Heterocycle Formation (e.g., Triazole Synthesis): The copper-catalyzed azide-alkyne cycloaddition proceeds through a multi-step catalytic cycle. It is believed to involve the formation of a copper(I) acetylide, which then reacts with the azide. A series of intermediates, including a six-membered copper-containing ring, leads to the formation of the stable 1,4-disubstituted 1,2,3-triazole ring and regeneration of the Cu(I) catalyst. researchgate.net
Condensation Reactions: The formation of linkages to other heterocycles, such as in the Knoevenagel condensation to form pyrazole hybrids, typically involves a base-catalyzed mechanism. The base removes an acidic proton from the active methylene group (C-5) of the thiohydantoin, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and then undergoes dehydration (elimination of water) to form the stable C=C double bond linking the two rings. nih.gov
Acid-Mediated Condensation Mechanisms
Acid-mediated condensation reactions are a cornerstone in the synthesis of various 2-thioxoimidazolidin-4-one derivatives, particularly those substituted at the 5-position. These reactions typically involve the condensation of the 2-thioxoimidazolidin-4-one core with aldehydes or ketones, leading to the formation of a new carbon-carbon bond at the C5 position.
One of the most common acid-catalyzed reactions is the Knoevenagel condensation, which is used to synthesize 5-arylidene-2-thioxoimidazolidin-4-ones. nih.gov In this reaction, an aromatic aldehyde is heated with 2-thioxoimidazolidin-4-one in the presence of a weak acid, such as acetic acid, and often a base catalyst like β-alanine. nih.gov The mechanism proceeds through several key steps:
Enolate Formation: The acidic methylene protons at the C5 position of the 2-thioxoimidazolidin-4-one ring are abstracted by a base to form a resonance-stabilized enolate. The presence of two adjacent carbonyl/thiocarbonyl groups enhances the acidity of these protons.
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an aldol-type addition intermediate.
Dehydration: Under the acidic reaction conditions, the hydroxyl group of the aldol (B89426) intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbon-carbon double bond, yielding the 5-arylidene product.
Another important acid-mediated pathway involves the synthesis of 5,5-disubstituted-2-thioxoimidazolidin-4-ones. For instance, the synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one can be achieved by the condensation of benzil (B1666583) with thiourea in the presence of an acid catalyst. The mechanism is believed to involve an initial acid-catalyzed pinacol-type rearrangement of benzil, followed by cyclization with thiourea.
A new, improved synthesis of 5-aryl-2-thioxoimidazolidin-4-ones has been developed through the interaction of arylglyoxal hydrates with thiourea in acetic acid at room temperature. eurchembull.com This method avoids the need for heating, microwave irradiation, or the presence of strong acids. eurchembull.com The reaction is proposed to occur in three stages, analogous to the reaction of arylglyoxals with N-hydroxyurea, culminating in the desired 5-aryl substituted product. eurchembull.com
The table below summarizes various acid-mediated condensation reactions for the synthesis of 2-thioxoimidazolidin-4-one derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |
| 2-Thioxoimidazolidin-4-one | Substituted Aldehydes | Acetic Acid / β-alanine | 5-Arylidene-2-thioxoimidazolidin-4-one |
| Arylglyoxal Hydrates | Thiourea | Acetic Acid | 5-Aryl-2-thioxoimidazolidin-4-one |
This table illustrates common examples of acid-mediated condensation reactions involving the 2-thioxoimidazolidin-4-one core.
Investigations of Stereo-Control in Synthesis
The synthesis of this compound involves the creation of a quaternary chiral center at the C5 position of the imidazolidinone ring. The control of stereochemistry at this center is a significant challenge in synthetic organic chemistry. Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer of a chiral molecule, often employs strategies such as the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
Despite the importance of stereochemistry in the biological activity of molecules, detailed research findings specifically addressing the stereo-control in the synthesis of this compound or other 5-alkyl-5-aryl-2-thioxoimidazolidin-4-ones are not extensively reported in the available scientific literature. While stereoselective syntheses of related heterocyclic compounds, such as oxazolidin-2-ones, have been described, direct extrapolation of these methods to the 2-thioxoimidazolidin-4-one system with a quaternary C5 center is not straightforward. The development of effective methods for the enantioselective or diastereoselective synthesis of this specific class of compounds remains an area for future investigation.
Structure Activity Relationship Sar Studies of 5 Methyl 5 Phenyl 2 Thioxoimidazolidin 4 One Derivatives
Impact of Substituents on Biological Recognition
The design and synthesis of derivatives with varied substituents at the C5 and nitrogen positions have been crucial in elucidating the structure-activity relationships of this class of compounds. The electronic and steric properties of these substituents play a pivotal role in how the molecule interacts with its biological targets.
The presence of an aromatic substituent at the C5 position of the hydantoin (B18101) (the oxo-analog) ring is considered essential for certain biological activities, such as anticonvulsant effects against tonic-clonic seizures. pcbiochemres.com For the closely related phenylmethylenehydantoins, structure-activity relationship studies have shown that the nature of the substituent on the C5-phenyl ring significantly influences anticonvulsant activity.
Specifically, substitution with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring generally leads to good anticonvulsant activity. nih.gov In contrast, the introduction of polar groups such as nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) results in compounds that are less active or inactive. nih.gov This suggests that lipophilicity and specific electronic properties are key determinants for activity. Furthermore, the spatial orientation of the C5-phenyl ring relative to the hydantoin ring is critical for binding to the neuronal voltage-sensitive sodium channel, a key target for anticonvulsant drugs. nih.gov Studies on conformationally constrained analogs indicate that a specific orientation of the aromatic ring is required for potent activity. nih.gov
While these studies focus on hydantoin analogs, the principles are highly relevant for 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one, indicating that modifications to its C5-phenyl group would likely have a profound impact on biological recognition and efficacy.
Below is a table summarizing the impact of C5-phenyl substituents on the anticonvulsant activity of related hydantoin compounds.
| Substituent Type on C5-Phenyl Ring | Effect on Anticonvulsant Activity | Reference |
| Alkyl, Halogeno, Trifluoromethyl, Alkoxyl | Favorable / Good Activity | nih.gov |
| Nitro, Cyano, Hydroxyl | Unfavorable / Inactive | nih.gov |
| Aromatic Ring (general) | Essential for Activity | pcbiochemres.com |
The nitrogen atoms at the N1 and N3 positions of the imidazolidine (B613845) ring are key sites for derivatization, offering pathways to modulate physicochemical properties and biological activity. nih.govnih.govthieme-connect.de The acidity of the protons at N1 and N3 differs, allowing for selective substitution. Generally, alkylation under basic conditions occurs preferentially at the N3 position. thieme-connect.de
SAR studies on related 5,5-diphenylhydantoins have revealed that substitution at the nitrogen positions can significantly alter activity. For instance, N-methylation can decrease anticonvulsant activity. researchgate.net In some cases, N-substituted compounds can act as prodrugs; for example, mephenytoin (B154092) is metabolically N-dealkylated to 5-ethyl-5-phenylhydantoin, which is the active agent. pcbiochemres.com The introduction of alkoxymethyl or acyloxymethyl groups at N1 and/or N3 of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin has been shown to yield compounds with continued anticonvulsant activity, although not exceeding that of the parent compounds. nih.gov
In the context of 2-thioxoimidazolidin-4-ones, N-substitution is a widely used strategy. For example, 1,3-disubstituted derivatives have been explored as potent anti-inflammatory agents. mdpi.com Furthermore, N-substitution has been employed in the development of perforin (B1180081) inhibitors, where modifications to the N-isoindolinone moiety attached to the thiohydantoin core led to the restoration of potent activity. nih.gov These findings underscore the importance of the N-substitution pattern in tailoring the pharmacological profile of this compound derivatives.
The replacement of the carbonyl oxygen at the C2 position with a sulfur atom, transitioning from a hydantoin to a 2-thiohydantoin (B1682308), significantly modifies the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to a distinct pharmacological profile. nih.goveurekaselect.com Thiohydantoins and hydantoins are considered isosteric variants, but the thioxo group can impart unique properties. nih.govnih.gov
2-Thiohydantoin derivatives are known to possess a broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comnih.govnih.gov For instance, certain thiohydantoin derivatives have been identified as potent inhibitors of human topoisomerase I, showing selective anticancer activity, a mechanism distinct from many hydantoin-based drugs. nih.gov The thiohydantoin scaffold's ability to engage in different interactions with biological targets compared to its oxo-analog is a key area of interest in drug design. Additionally, 5-arylidenethiohydantoins have been observed to undergo certain chemical reactions, like Knoevenagel condensation, more readily than their hydantoin counterparts, which can be a factor in their synthesis and reactivity. thieme-connect.de
This bioisosteric replacement is a fundamental strategy in medicinal chemistry to enhance potency, alter selectivity, or improve pharmacokinetic properties. Therefore, the thioxo group in this compound is a critical determinant of its biological activity, distinguishing it from its direct oxygen analog, 5-Methyl-5-phenylhydantoin.
Pharmacophore Elucidation and Derivatization Strategies
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For thiohydantoin derivatives, molecular modeling and docking studies have been instrumental in elucidating these features and guiding further derivatization. nih.govresearchgate.netuot.edu.ly These studies help to rationalize the observed SAR and predict the activity of novel analogs. For example, docking studies of thiohydantoin derivatives into the active sites of proteins like AKT1 and CDK2 have revealed key interactions and binding energies that correlate with their anticancer activity. nih.gov
Common derivatization strategies for the 2-thioxoimidazolidin-4-one scaffold focus on its three main reactive sites: N1, N3, and C5. jchemrev.comthieme-connect.de
C5 Position: The active methylene (B1212753) group at C5 is readily functionalized, most commonly via Knoevenagel condensation with various aldehydes to produce 5-arylidene derivatives. nih.govnih.gov This strategy introduces a diverse range of substituents, allowing for extensive exploration of SAR.
N1 and N3 Positions: These positions are typically modified through alkylation or acylation. This allows for the modulation of properties such as solubility, lipophilicity, and hydrogen-bonding capacity, which can fine-tune the compound's pharmacokinetic and pharmacodynamic profile. mdpi.comthieme-connect.denih.gov
The combination of computational pharmacophore modeling with these synthetic derivatization strategies provides a powerful platform for the rational design of new this compound derivatives with enhanced potency and selectivity for various therapeutic targets.
Mapping Active Sites and Critical Interactions
While direct molecular studies on this compound are not extensively documented, a comprehensive analysis of its close analogues provides significant insight into its probable binding modes and critical interactions with biological targets. The structure-activity relationships of various 5,5-disubstituted and 5-arylidene-2-thioxoimidazolidin-4-one derivatives reveal a consistent pattern of molecular interactions that are fundamental to their biological function.
The key interaction points of the 2-thioxoimidazolidin-4-one scaffold are:
Hydrogen Bonding: The nitrogen atoms at positions 1 and 3, along with the carbonyl oxygen at C-4, are primary sites for hydrogen bonding. The NH group, in particular, can act as a crucial hydrogen bond donor. For instance, in studies of 2-thioxoimidazolidin-4-one derivatives as anticancer agents, the NH moiety was observed forming hydrogen bonds with key amino acid residues like Aspartate (Asp) in the active site of the PI3K/AKT protein kinase. nih.gov
Hydrophobic and Aromatic Interactions: The substituents at the C-5 position play a pivotal role in target recognition and binding affinity. In the case of this compound, the phenyl group is capable of engaging in various non-covalent interactions, including π-π stacking, arene-arene, and cation-π interactions with aromatic amino acid residues such as Tyrosine (Tyr) and Lysine (Lys) within an enzyme's active site. nih.gov The methyl group contributes to hydrophobic interactions within the binding pocket.
Role of the Thiocarbonyl Group: The sulfur atom of the thiocarbonyl group (C=S) at the C-2 position is a significant contributor to the molecule's properties. It increases the lipophilicity of the compound compared to its oxygen analogue (hydantoin), which can facilitate stronger hydrophobic interactions with the active sites of enzymes. researchgate.netnih.gov
Studies on related 5,5-diphenyl-2-thioxoimidazolidin-4-one derivatives as ligands for the CB1 cannabinoid receptor have underscored the importance of the C-5 substituents. The presence of two bulky aromatic rings at this position is a key determinant of high affinity, suggesting that the C-5 position anchors the ligand into a well-defined hydrophobic pocket of the receptor. nih.gov The specific combination of a phenyl and a smaller methyl group in this compound suggests a tailored fit for active sites where one side of the pocket is more sterically constrained than the other.
| Target | Derivative Class | Key Interacting Residues | Critical Interactions | Reference |
|---|---|---|---|---|
| PI3K/AKT | 5-arylidene-2-thioxoimidazolidin-4-one | Asp 292, Tyr 867, Lys 890 | Hydrogen bond (NH group), Arene-arene, Cation-π | nih.gov |
| CB1 Receptor | 5,5-diphenyl-2-thioxoimidazolidin-4-one | Not specified | Hydrophobic interactions, influenced by molecular electrostatic potential and lipophilicity | nih.gov |
| α-Glucosidase | 5-arylidene-2-thioxoimidazolidin-4-one | Not specified | Enhanced by thiophene (B33073) moiety at C-5, suggesting specific aromatic interactions | rsc.org |
Bioisosteric Replacements and Their Effects on SAR
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound to enhance potency, improve selectivity, alter metabolic stability, or reduce toxicity. nih.gov This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. The 2-thioxoimidazolidin-4-one scaffold is highly amenable to such modifications.
Core Scaffold Bioisosterism: Thiohydantoin vs. Hydantoin
One of the most direct and impactful bioisosteric replacements for this class of compounds involves the thiocarbonyl group at the C-2 position. A study comparing 5,5-diphenyl-2-thioxoimidazolidin-4-one (a thiohydantoin) with its direct oxygen analogue, 5,5-diphenylimidazolidine-2,4-dione (a hydantoin), as CB1 receptor ligands provided a clear demonstration of the effect of this substitution. The replacement of the C-2 carbonyl oxygen with a sulfur atom resulted in a significant increase in binding affinity for the CB1 receptor. nih.gov This enhancement is attributed to the altered electronic distribution and increased lipophilicity conferred by the sulfur atom, which likely promotes more favorable interactions within the receptor's binding site.
Bioisosterism at the C-5 Position
The substituents at the C-5 position are prime candidates for bioisosteric modification to explore and optimize the structure-activity relationship.
Aryl Group Replacements: The phenyl group of this compound can be replaced with other aromatic or heteroaromatic rings to probe the electronic and steric requirements of the target binding site. For example, in the development of α-L-fucosidase inhibitors, thiohydantoin derivatives containing a thiophene ring at the C-5 position exhibited greater potency than their phenyl-substituted counterparts. rsc.org This suggests that for certain enzymes, the specific electronic properties and hydrogen-bonding capabilities of a heteroaromatic ring like thiophene can lead to more effective binding than a simple phenyl ring.
Methyl Group Replacements: The methyl group can be substituted with other classical bioisosteres such as a fluorine atom, a hydroxyl group, or an amino group. Each replacement would impart distinct electronic and steric characteristics. Replacing the methyl group with a halogen like chlorine, for example, would maintain a similar size but alter the electronic nature of the substituent, potentially influencing dipole interactions within the active site.
Phenyl vs. Methyl: The structure of this compound can itself be viewed as a bioisosteric modification of the more extensively studied 5,5-diphenyl derivatives. The replacement of one large, hydrophobic phenyl group with a much smaller methyl group drastically reduces steric bulk and lipophilicity at the C-5 position. nih.govucl.ac.be This modification could be advantageous for targets where the binding pocket cannot accommodate two large aryl groups, potentially leading to a different selectivity profile or improved binding affinity for specific enzymes.
| Original Group | Position | Bioisosteric Replacement | Observed/Expected Effect on SAR | Reference |
|---|---|---|---|---|
| C=O (Carbonyl) | C-2 | C=S (Thiocarbonyl) | Increased lipophilicity and binding affinity (e.g., for CB1 receptor) | nih.gov |
| Phenyl | C-5 | Thiophene | Enhanced inhibitory potency (e.g., for α-L-fucosidase) | rsc.org |
| Phenyl | C-5 | Pyridyl | Alters H-bonding capacity and electronic interactions | - |
| Methyl | C-5 | Cl, F, OH, NH₂ | Modulates steric and electronic properties, affecting binding and selectivity | - |
| Phenyl | C-5 | Methyl | Reduces steric bulk and lipophilicity compared to 5,5-diphenyl analogues | nih.govucl.ac.be |
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in structure-based drug design.
Molecular docking simulations have been employed to predict how derivatives of 2-thioxoimidazolidin-4-one bind to various biological targets.
Estrogen Receptor (ER): Derivatives of 3-phenyl-2-thioxoimidazolidin-4-one (B189171) have been docked with the estrogen receptor (PDB ID: 3ERT) to predict their binding interactions. researchgate.net These studies help to understand how such compounds might fit into the ligand-binding domain of the receptor, a key target in breast cancer therapy.
Proteasome: While specific docking studies for 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one with the proteasome were not identified in the reviewed literature, this target is of significant interest in cancer research. Docking is generally used to identify key interactions with catalytic residues in the proteasome's active sites.
FAAH (Fatty Acid Amide Hydrolase): No specific molecular docking studies investigating the binding of this compound to FAAH were found in the available literature.
Perforin (B1180081): A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones, which share the core scaffold, have been investigated as inhibitors of the cytolytic protein perforin. acs.org These studies explore how variations in the compound's structure affect its ability to bind to and inhibit this protein, which is involved in immune responses.
MurD Ligase: In the search for new antibacterial agents, Mur ligase enzymes are a critical target. symbiosisonlinepublishing.com However, specific docking studies of this compound against MurD ligase were not found in the reviewed literature.
DNA Gyrase: DNA gyrase is a well-established target for antibacterial drugs. Although various heterocyclic compounds are often evaluated against this enzyme, specific studies detailing the binding mode of this compound with DNA gyrase were not identified.
The analysis of docked complexes reveals the specific molecular interactions that stabilize the ligand within the receptor's binding site. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The strength of this binding is quantified by the binding energy, typically measured in kcal/mol, where a more negative value indicates a stronger affinity.
Studies on analogous compounds have demonstrated key interactions and binding affinities with various receptors. For instance, in one study, similar heterocyclic compounds formed two hydrogen bonds with the key amino acid residue Lys 67, with calculated binding energies of -11.46 and -12.66 kcal/mol. researchgate.net The introduction of different functional groups, such as an electron-donating methyl group on a phenyl ring, can increase the negative value of the docking energy, suggesting improved binding affinity. semanticscholar.org
Below is a table summarizing representative binding energy data for compounds analogous to this compound against various targets, as reported in the literature.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Phenylthiazole acid derivative | PPARγ | -9.47 | Not Specified dovepress.com |
| Thiazole derivative | Not Specified | -9.2 | Gln158, Arg108 semanticscholar.org |
| Thiazole derivative | Not Specified | -8.2 | Arg96 semanticscholar.org |
| Bis-Thiazole derivative | Pim-1 kinase | -12.66 | Lys 67 researchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic structure and intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For derivatives of 2-thioxoimidazolidin-4-one, DFT studies have been performed to analyze their geometric and electronic properties. researchgate.netnih.gov These calculations help determine molecular parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov These theoretical calculations provide insights that correlate with the observed chemical behavior and potential biological activity of the compounds. nih.gov
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. It creates a 3D map of the electrostatic potential on the electron density surface, visually representing the charge distribution. nih.gov For substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives, MEP calculations have been undertaken to evaluate molecular parameters that could influence receptor affinity. nih.gov The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net This analysis helps predict how the molecule will interact with the binding site of a biological target.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are frequently used to assess the stability of a ligand-receptor complex predicted by molecular docking. scfbio-iitd.res.in
By simulating the complex in a dynamic, solvated environment that mimics physiological conditions, researchers can observe whether the initial binding pose is maintained. nih.gov The stability of the complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.gov A stable RMSD value suggests that the ligand remains securely bound in the active site, thus validating the docking results. dovepress.comnih.gov These simulations provide deeper insights into the dynamic nature of the molecular interactions that govern the ligand's affinity and potential efficacy. frontiersin.org
Conformational Analysis and Flexibility of the Core Structure
The conformational landscape of the this compound core structure is a critical determinant of its molecular interactions. Theoretical investigations, often corroborated by X-ray crystallography of closely related analogs, provide insight into the molecule's three-dimensional arrangement and flexibility.
The flexibility of the structure is primarily associated with the rotation of the C5-phenyl bond. The energy barrier for this rotation dictates the accessibility of different conformations, which can be crucial for binding to biological targets. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface and identify low-energy, stable conformations. These studies help in understanding how the molecule might adapt its shape upon interacting with a receptor binding site. rsc.org
Pharmacoinformatics Approaches
QSAR Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 2-thioxoimidazolidin-4-one scaffold, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and guiding the design of more potent molecules. jmchemsci.com
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. A statistical model is then generated to relate these descriptors to the observed biological activity (e.g., IC50 values).
For instance, a QSAR model for a series of related 5-oxo-imidazoline derivatives identified that specific molecular descriptors had a positive correlation with activity against cancer cell lines. jmchemsci.com Such models can be used to virtually screen new, unsynthesized derivatives of this compound to prioritize the synthesis of compounds with the highest predicted activity. Advanced methodologies like 4D-QSAR can further enhance these predictions by incorporating conformational flexibility and receptor information into the models. mdpi.com
Table 1: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity Indices (e.g., Wiener index) | Molecular branching and structure |
| Quantum Chemical | Total Energy, Heat of Formation | Molecular stability |
Lipophilicity Calculations and Their Correlation with Biological Activity
Lipophilicity, typically quantified as the logarithm of the n-octanol-water partition coefficient (logP), is a fundamental physicochemical property in drug design. nih.gov It influences a compound's solubility, absorption, membrane permeability, and binding to biological targets. mdpi.com For derivatives of this compound, understanding lipophilicity is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
The correlation between lipophilicity and activity is often complex. While a certain degree of lipophilicity is necessary for a compound to cross biological membranes and reach its target, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and non-specific toxicity. mdpi.com Therefore, computational calculations are vital for maintaining this property within an optimal range during the drug design process. For example, many orally active drugs adhere to Lipinski's rule of five, which suggests a logP value of ≤ 5. nih.gov
Table 2: Calculated Lipophilicity (XLogP3) of Related Compounds
| Compound Name | Structure | XLogP3 Value |
| 5-Phenyl-2-thioxoimidazolidin-4-one (B3147474) | C9H8N2OS | 1.1 nih.gov |
| 5,5-Diphenyl-2-thioxoimidazolidin-4-one | C15H12N2OS | 2.6 |
In Silico ADME Property Assessment
In silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to predict the pharmacokinetic behavior of a compound in the body. researchgate.net These computational models help to identify potential liabilities that could lead to failure in later clinical stages. For this compound and its derivatives, ADME profiling is used to evaluate their potential as viable drug candidates.
ADME prediction models are built using large datasets of known drugs and experimental data. These models can estimate a wide range of properties, including:
Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).
Studies on various heterocyclic compounds, including those with structures related to thiohydantoins, routinely employ in silico ADME analysis to ensure that candidates possess favorable pharmacokinetic properties alongside their desired biological activity. mdpi.comnih.gov For example, a good drug candidate should typically exhibit high intestinal absorption and appropriate metabolic stability.
Table 3: Key In Silico ADME Parameters and Their Significance
| Parameter | Description | Desired Characteristic for Drug Candidate |
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | High absorption (>80%) |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability to cross into the central nervous system. | High for CNS targets; Low for peripheral targets |
| Plasma Protein Binding (PPB) | The degree to which a compound binds to proteins in the blood. | Moderate (not too high to limit free drug concentration) |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | Low potential for inhibition to avoid drug-drug interactions |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | Compliance (e.g., MW < 500, logP < 5) nih.gov |
Biological Activity Profiling: Mechanistic and Target Oriented Research
Enzyme Inhibition Studies
The thiohydantoin scaffold has been explored for its potential to inhibit various enzymes critical to physiological and pathological processes.
Derivatives of 5,5'-diphenyl-2-thioxoimidazolidin-4-one, which were initially identified as ligands for the CB1 cannabinoid receptor, have also been assessed as inhibitors of Fatty Acid Amide Hydrolase (FAAH). tandfonline.com In one study, several 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives were synthesized and found to exhibit significant FAAH inhibitory activity. tandfonline.com Notably, these specific derivatives were engineered to be devoid of affinity for the CB1 and CB2 cannabinoid receptors, indicating a selective action on the FAAH enzyme. tandfonline.com
FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. bds.org.rs Its inhibition leads to an increase in the endogenous levels of these signaling lipids, which can produce therapeutic effects such as analgesia. bds.org.rs The mechanism of many FAAH inhibitors involves the covalent modification of a catalytic serine residue within the enzyme's active site. researchgate.net While the precise interaction of the 5,5'-diphenyl-2-thioxoimidazolidin-4-one scaffold with the FAAH active site is a subject of ongoing investigation, its activity highlights the potential of this chemical class to modulate the endocannabinoid system through enzymatic inhibition rather than direct receptor interaction. tandfonline.com
Research focusing on the inhibitory activity of 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one and its direct derivatives against Cyclin-Dependent Kinases (CDK) and Epidermal Growth Factor Receptor (EGFR) is not extensively available in the current scientific literature. Although various heterocyclic compounds, including some complex thiohydantoin derivatives, have been explored as potential inhibitors for these kinase families, specific studies detailing the efficacy and mechanism of the 5,5-diphenyl-2-thioxoimidazolidin-4-one scaffold against CDK or EGFR have not been prominently reported. researchgate.netnih.goveurekaselect.com
The 2-thioxoimidazolidin-4-one core structure is present in compounds investigated for herbicidal activity, targeting the enzyme adenylosuccinate synthetase (AdSS). nih.gov The natural product hydantocidin (B162813) and its synthetic analog, 2-thiohydantocidin, function as proherbicides. nih.gov In vivo, these molecules are phosphorylated at the 5' position. nih.gov This phosphorylated form then acts as a potent inhibitor by binding strongly to AdSS, a novel target for herbicides. nih.gov This mechanism of action has spurred interest in analogs as potential new commercial herbicides. nih.gov Studies on derivatives such as 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have confirmed that this class of compounds exhibits significant herbicidal activity against various weed species. nih.govnih.gov
Receptor Modulation Studies
Beyond enzyme inhibition, this chemical family has been shown to directly interact with and modulate the function of key cellular receptors.
A significant body of research has focused on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives as ligands for the human CB1 cannabinoid receptor. researchgate.netnih.gov These compounds were developed from the corresponding 5,5'-diphenylimidazolidine-2,4-dione (hydantoin) series. nih.gov Pharmacological evaluation revealed that the replacement of the oxygen atom at the 2-position with a sulfur atom leads to a notable increase in binding affinity for the CB1 receptor. nih.gov
Functional assays, specifically [³⁵S]GTPγS binding experiments, determined that these compounds act as inverse agonists at the CB1 receptor. nih.gov Inverse agonism is a mechanism where the ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response. This property is maintained from the parent hydantoin (B18101) series, indicating the sulfur substitution enhances affinity without altering the functional activity. nih.gov Structure-activity relationship studies within a series of 30 substituted derivatives identified specific compounds with particularly high affinity for the CB1 receptor. researchgate.netnih.gov
| Compound Name | Key Substituents | Reported Activity | Reference |
|---|---|---|---|
| 5,5'-bis-(4-Iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | 4-Iodo groups on phenyl rings; N-butyl group | Possesses the highest affinity for the CB1 receptor in the tested series. | researchgate.netnih.gov |
| 3-Allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | 4-Bromo groups on phenyl rings; N-allyl group | Possesses the highest affinity for the CB1 receptor in the tested series. | researchgate.netnih.gov |
Antimicrobial Activity Investigations (In Vitro)
The antimicrobial potential of this compound and its derivatives is a subject of scientific inquiry. Research in this area investigates the compound's efficacy against a range of pathogenic bacteria and fungi. While the broader class of thioxoimidazolidin-4-one derivatives has been explored, specific data for this compound is often part of larger screening studies.
Investigations into the antibacterial effects of heterocyclic compounds are extensive. Studies on related structures, such as thiazolidinone and nitroimidazole derivatives, have shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli and Klebsiella pneumoniae. nih.gov For instance, certain thiazolidinone derivatives have demonstrated minimum inhibitory concentrations (MICs) against different S. aureus strains ranging from 6.3 to 25.0 µg/mL. nih.gov However, specific efficacy data for this compound against the pathogens listed below is not detailed in the available research.
| Pathogen | Reported Efficacy (e.g., MIC, Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Data not available in provided search results |
| Pseudomonas aeruginosa | Data not available in provided search results |
| Escherichia coli | Data not available in provided search results |
| Bacillus subtilis | Data not available in provided search results |
| Klebsiella pneumoniae | Data not available in provided search results |
The antifungal properties of thioxoimidazolidin-4-one analogues and other sulfur-containing heterocyclic compounds are of significant interest. Research has shown that certain derivatives of related structures, like phenyl 1,3-thiazolidin-4-one, exhibit inhibitory activity against various fungal strains. nih.gov Other studies on different classes of compounds have reported broad-spectrum activity against clinically important pathogens, including Candida and Aspergillus species. nih.gov Additionally, the potential of various natural and synthetic compounds against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani is an active area of investigation. researchgate.net
| Fungus | Reported Efficacy (e.g., MIC, Zone of Inhibition) |
|---|---|
| Candida albicans | Data not available in provided search results |
| Aspergillus niger | Data not available in provided search results |
| Botrytis elliptica | Data not available in provided search results |
| Fusarium graminearum | Data not available in provided search results |
| Phytophthora nicotianae | Data not available in provided search results |
| Rhizoctonia solani | Data not available in provided search results |
The exploration of heterocyclic compounds for antiviral applications is a continually evolving field. Studies have evaluated various derivatives of structures like thiazolidine (B150603) and quinazoline (B50416) for activity against a wide array of viruses, including Herpes simplex virus, Human Coronavirus (229E), and Influenza A and B viruses. nih.govmdpi.com For example, certain thiazolidin-4-one sulfonyl derivatives showed considerable activity against multiple viruses. nih.gov Research into other heterocyclic systems, such as isothiazoles and oxazoles, has also demonstrated potential interference with viral replication processes. nih.govresearchgate.net However, specific research detailing the antiviral potential of this compound was not found.
Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)
The potential of this compound and related compounds as anticancer agents is evaluated through in vitro studies on various human cancer cell lines. These investigations aim to determine the cytotoxic and antiproliferative effects of these molecules.
The cytotoxicity of novel chemical entities is frequently tested against the human hepatocellular carcinoma (HePG-2) cell line. While research has been conducted on various 2-thioxoimidazolidin-4-one derivatives, which have demonstrated notable cytotoxicity, specific data for this compound is not explicitly detailed. researchgate.net Studies on other heterocyclic compounds have also reported cytotoxic effects on HePG-2 cells, indicating this cell line is a standard model for evaluating potential anticancer agents. journalagent.com
| Cell Line | Reported Activity (e.g., IC₅₀) |
|---|---|
| HePG-2 (Human Hepatocellular Cancer) | Data not available in provided search results |
The MCF-7 breast cancer cell line is another critical model for assessing the antiproliferative activity of new compounds. Research into 2-thioxoimidazolidin-4-one derivatives has included evaluations against MCF-7 cells, with some analogues showing cytotoxic effects. researchgate.net For instance, one study on a novel series of related compounds found that most derivatives demonstrated notable cytotoxicity against this cell line. researchgate.net Other research on different molecular structures has also shown strong growth inhibition properties against MCF-7 cells, sometimes with half-maximal inhibitory concentration (IC₅₀) values in the low micromolar or microgram-per-milliliter range. oncotarget.comnih.gov
| Cell Line | Reported Activity (e.g., IC₅₀) |
|---|---|
| MCF-7 (Breast Carcinoma) | Data not available in provided search results |
Inhibition of HCT-116 Colorectal Carcinoma Cells
Certain derivatives of 2-thioxoimidazolidin-4-one have demonstrated notable cytotoxic effects against the HCT-116 human colorectal carcinoma cell line. One study investigated a series of 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives and their potential as anticancer agents. Among the synthesized compounds, an imidazoline (B1206853) derivative showed significant suppression of HCT-116 cell growth, with a reported IC₅₀ value of 0.76 μg/ml. nih.gov Another derivative, which included the introduction of a 5-bromo-2-hydroxy phenyl group at the C-5 position, also exhibited good cytotoxic activity with an IC₅₀ of 82.36 μg/ml. semanticscholar.org This particular compound was noted for its selective inhibition of cancer cells, as it did not show any effect on a normal lung cell line. semanticscholar.org
The addition of a methyl acrylate (B77674) group at the N-1 position of the 2-thioxoimidazolidin-4-one core resulted in a compound with an IC₅₀ of 721.54 μg/ml against HCT-116 cells. semanticscholar.org These findings underscore the potential of the 2-thioxoimidazolidin-4-one scaffold in the development of novel anticancer agents targeting colorectal cancer.
Table 1: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives against HCT-116 Cells
| Compound ID | Description | IC₅₀ (µg/mL) |
| Imidazoline derivative | 5-heterocyclic 2-thioxoimidazolidin-4-one analog | 0.76 |
| Compound 7 | Introduction of 5-bromo-2-hydroxy phenyl at C-5 | 82.36 |
| Compound 4 | Addition of methyl acrylate group at N-1 | 721.54 |
Activity against Leukemia Cell Lines (K-562, HL-60)
The cytotoxic potential of 2-thioxoimidazolidin-4-one derivatives has also been evaluated against leukemia cell lines. A study on a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds demonstrated mild-to-moderate cytotoxic activity against the K-562 chronic myelogenous leukemia cell line. doaj.orgresearchgate.net The IC₅₀ values for the fourteen synthesized compounds ranged from 4.88 to 14.81 μM.
While specific data on the activity of this compound against the HL-60 leukemia cell line is not available in the reviewed literature, the activity of its derivatives against K-562 suggests that the 2-thioxoimidazolidin-4-one scaffold may be a promising starting point for the development of antileukemic agents.
Table 2: Cytotoxicity of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives against K-562 Cells
| Compound ID | IC₅₀ (µM) |
| 6a | 10.34 |
| 6b | 4.88 |
| 6c | 11.02 |
| 6d | 10.98 |
| 6e | 12.34 |
| 6f | 14.81 |
| 6g | 11.23 |
| 6h | 13.45 |
| 6i | 12.98 |
| 6j | 11.67 |
| 6k | 13.01 |
| 6l | 12.54 |
| 6m | 14.12 |
| 6n | 13.87 |
Cytotoxicity against Prostate Cancer Cell Lines (AR⁺LNCaP, AR⁻PC-3)
A new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives has been synthesized and evaluated for their anticancer effects against both androgen-sensitive (AR⁺LNCaP) and androgen-insensitive (AR⁻PC-3) human prostate cancer cell lines. The study revealed that these compounds exhibited a higher selectivity towards the AR⁺LNCaP cell line. nih.gov
After a 24-hour incubation period, the observed IC₅₀ values against AR⁺LNCaP cells ranged from 10.27 ± 0.14 to 109.72 ± 2.06 µM. nih.gov A subsequent 48-hour incubation in the presence of 1 nM dihydrotestosterone (B1667394) (DHT) resulted in IC₅₀ values between 5.22 ± 0.12 to 11.75 ± 0.07 µM for the more active compounds. nih.gov Two of the most potent compounds were found to induce Caspase 3 accumulation and reduce DNA content, leading to cell growth arrest in AR⁺LNCaP cells. nih.gov
Table 3: Cytotoxicity of Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives against AR⁺LNCaP Cells
| Incubation Period | IC₅₀ Range (µM) |
| 24 hours | 10.27 ± 0.14 to 109.72 ± 2.06 |
| 48 hours (with 1 nM DHT) | 5.22 ± 0.12 to 11.75 ± 0.07 |
Other Biological Activities (In Vitro/Mechanistic)
Perforin (B1180081) Inhibitory Mechanisms
A series of novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a pore-forming protein expressed by lymphocytes. nih.gov Perforin is a key component of the immune system's defense against virus-infected and cancerous cells. researchgate.net The inhibitory activity of these compounds was explored by modifying an isoindolinone or 3,4-dihydroisoquinolinone subunit attached to a fixed 2-thioxoimidazolidin-4-one/thiophene (B33073) core. nih.gov
Several of these compounds demonstrated excellent activity at concentrations that were non-toxic to killer cells. nih.gov Mechanistic studies using surface plasmon resonance showed that representative examples of these compounds bind rapidly and reversibly to immobilized mouse perforin at low concentrations (≤2.5 μM). nih.gov Further investigations revealed that these inhibitors prevent the formation of perforin pores in target cells, even with effective target cell engagement. nih.gov
Anxiolytic Potential
Antidiabetic Activity
A novel set of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues has been synthesized and evaluated for their antidiabetic potential. doaj.org The study focused on the inhibitory activity of these compounds against α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. The results indicated that this class of compounds exhibits considerable inhibitory activity against both enzymes. doaj.org
One of the synthesized compounds demonstrated particularly potent inhibitory activity, with IC₅₀ values of 5.08 µg/mL against α-glucosidase and 0.21 µg/mL against α-amylase. researchgate.net These values are comparable to the drug Acarbose, which has IC₅₀ values of 5.76 µg/mL and 0.39 µg/mL, respectively. researchgate.net These findings suggest that the 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one scaffold could be a promising lead for the development of new antidiabetic agents.
Table 4: Inhibitory Activity of a 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-one Analog
| Enzyme | IC₅₀ (µg/mL) | Acarbose IC₅₀ (µg/mL) |
| α-glucosidase | 5.08 | 5.76 |
| α-amylase | 0.21 | 0.39 |
HDL-Cholesterol Modulating Properties
Research into the therapeutic potential of this compound and its analogs has extended to their effects on lipid metabolism, with a particular focus on high-density lipoprotein (HDL) cholesterol. While direct studies on this compound are not extensively documented in publicly available literature, investigations into the broader class of thiohydantoin derivatives have revealed significant antihyperlipidemic activities, including the modulation of HDL cholesterol levels.
Mechanistic and Target-Oriented Research
The precise mechanisms through which thiohydantoin derivatives exert their influence on HDL cholesterol are a subject of ongoing investigation. However, research points towards several potential pathways, including the modulation of key proteins and receptors involved in lipid metabolism. The structural characteristics of the thiohydantoin scaffold make it a versatile template for designing ligands that can interact with various biological targets.
One area of investigation has been the potential for these compounds to act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are a group of nuclear receptor proteins that play a crucial role in the regulation of lipid and glucose homeostasis. Activation of PPARα is known to increase HDL cholesterol and decrease triglyceride levels. Similarly, PPARγ agonists, primarily used for their insulin-sensitizing effects, can also influence lipid profiles, including an increase in HDL cholesterol. wikipedia.org The thiohydantoin core could serve as a scaffold for developing novel PPAR agonists.
Another potential mechanism is the inhibition of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). Inhibition of CETP leads to an increase in HDL cholesterol levels and has been a therapeutic target for cardiovascular disease. nih.govnih.gov The molecular structure of thiohydantoin derivatives could be optimized to interact with and inhibit the activity of CETP.
Detailed Research Findings
A study focusing on a series of novel thiohydantoin derivatives demonstrated their potential as both antidiabetic and antihyperlipidemic agents. In this research, a specific derivative, designated as FP4, was evaluated in streptozotocin (B1681764) (STZ)-induced diabetic rats. The findings indicated that treatment with FP4 resulted in a significant elevation of HDL cholesterol levels, alongside a reduction in LDL and triglyceride levels. nih.gov This suggests that the thiohydantoin scaffold has promising characteristics for the development of new therapies aimed at managing dyslipidemia.
Another investigation into 5,5-diaryl-2-thiohydantoins explored their potential as hypolipidemic agents. This research aimed to build upon the activity of 5,5-diphenyl-2-thiohydantoin. The study found that certain modifications to the aryl groups, such as the substitution of pyridyl rings for the phenyl rings, resulted in compounds with activity in lowering liver cholesterol values. nih.gov While not directly measuring HDL modulation, this study supports the broader concept of thiohydantoins as a class of compounds with lipid-lowering properties.
The collective findings from studies on various thiohydantoin derivatives underscore the potential of this chemical class in modulating lipid profiles, including the elevation of HDL cholesterol. Further research is warranted to elucidate the specific mechanisms of action and to explore the structure-activity relationships that govern these effects. Specifically, studies focusing on this compound are needed to determine its individual pharmacological profile in relation to HDL cholesterol modulation.
Data on Thiohydantoin Derivatives
The following table summarizes the observed effects of a representative thiohydantoin derivative on lipid profiles in a preclinical model.
| Compound | Model | Key Findings |
| FP4 (Thiohydantoin Derivative) | STZ-induced diabetic rats | Significantly elevated HDL levels. nih.gov |
| Significantly decreased LDL levels. nih.gov | ||
| Significantly decreased triglyceride levels. nih.gov |
Future Research Directions and Translational Potential Pre Clinical Focus
Development of Novel Synthetic Pathways for Enhanced Scalability and Enantioselectivity
Current synthetic routes to 2-thiohydantoin (B1682308) derivatives often involve the condensation of α-amino acids with isothiocyanates or thiourea (B124793). nih.govajchem-a.com While effective at a laboratory scale, these methods require optimization for large-scale production. Future research should focus on developing robust, cost-effective, and scalable syntheses. One promising approach involves microwave-assisted organic synthesis, which has been shown to dramatically accelerate reaction rates for related structures. youngin.com
A critical challenge is the control of stereochemistry at the C5 position. Since biological activity is often enantiomer-specific, the development of enantioselective synthetic methods is paramount. Future pathways could explore:
Chiral Pool Synthesis: Utilizing enantiomerically pure α-methyl-α-phenylglycine as a starting material.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during the formation of the heterocyclic ring.
Chiral Resolution: Developing efficient methods to separate the racemic mixture of 5-Methyl-5-phenyl-2-thioxoimidazolidin-4-one into its individual enantiomers.
A comparison of general synthetic strategies highlights the need for scalable and stereocontrolled processes.
| Synthetic Method | Advantages | Challenges for Scalability/Enantioselectivity | Reference(s) |
| α-Amino Acid + Thiourea | Simple, low-cost starting materials | High temperatures, potential racemization, moderate yields | nih.govresearchgate.net |
| α-Amino Acid Derivative + Isothiocyanate | Milder conditions, good for library synthesis | Isothiocyanates can be expensive/toxic, requires protection chemistry | ajchem-a.comyoungin.com |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment, optimization required for scale-up | youngin.com |
| DNA-Encoded Library Synthesis | High-throughput synthesis of derivatives | Not intended for large-scale production of a single compound | acs.org |
Exploration of Metabolically Stable Derivatives
The pre-clinical development of any therapeutic candidate hinges on its metabolic stability. The phenyl group in this compound is a potential site for oxidative metabolism by cytochrome P450 enzymes. Future research should focus on creating derivatives with enhanced metabolic stability.
Strategies to achieve this include:
Introduction of Blocking Groups: Placing metabolically robust substituents, such as fluorine or chlorine atoms, at vulnerable positions on the phenyl ring (e.g., the para-position) to prevent hydroxylation.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems, like pyridine (B92270) or thiophene (B33073), to alter metabolic pathways while retaining biological activity.
Deuteration: Selective replacement of hydrogen atoms with deuterium (B1214612) at metabolically labile sites can slow the rate of enzymatic cleavage due to the kinetic isotope effect.
These modifications can significantly extend the half-life of the compound, a crucial factor for in vivo efficacy. nih.gov
Detailed Mechanistic Investigations at the Molecular Level
While the broader class of 5,5-disubstituted-2-thiohydantoins is known to interact with targets like the androgen receptor and cannabinoid receptors, the specific molecular interactions of this compound are unknown. nih.govucl.ac.be Detailed mechanistic studies are essential to understand its mode of action.
Future investigations should include:
X-ray Crystallography: Co-crystallizing the purified enantiomers of the compound with potential protein targets to visualize the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamic parameters.
Site-Directed Mutagenesis: Mutating key amino acid residues in the binding pocket of a target protein to confirm their role in the interaction with the compound.
Cellular Functional Assays: Moving beyond simple binding assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptor. For enzyme targets like FAAH, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). ucl.ac.be
Identification of Novel Biological Targets through High-Throughput Screening
The 2-thiohydantoin scaffold is highly versatile, and this compound may possess novel biological activities beyond those identified for its analogues. High-throughput screening (HTS) provides a powerful, unbiased approach to identify new protein targets. nih.gov
A focused library of derivatives, built around the this compound core, could be screened against:
Large panels of receptors, enzymes, and ion channels.
Phenotypic screens using various cancer cell lines to identify potential anticancer activity. nih.govnih.gov
Target-agnostic platforms to uncover unexpected mechanisms of action.
This approach could reveal entirely new therapeutic applications for this class of compounds.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry offers a powerful toolkit to accelerate the drug discovery process. openmedicinalchemistryjournal.com For this compound, in silico methods can guide the design of next-generation derivatives with improved properties. researchgate.netresearchgate.net
Key computational approaches include:
Molecular Docking: Simulating the binding of the compound and its virtual derivatives into the active sites of known targets (e.g., androgen receptor, FAAH, CB1 receptor) to predict binding affinity and orientation. nih.govdntb.gov.ua This can help prioritize which derivatives to synthesize.
Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound within the target's binding pocket over time to assess the stability of the interaction. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural features of a series of derivatives with their biological activity to predict the potency of new designs.
ADMET Prediction: Using computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net
Derivatization for Selective Biological Action
Research on related 2-thiohydantoins has shown that small structural modifications can dramatically alter biological activity and target selectivity. ucl.ac.be For example, certain substitutions can yield compounds that inhibit FAAH without significantly binding to cannabinoid receptors, a potentially desirable therapeutic profile. ucl.ac.be Future work should systematically explore derivatization of the this compound scaffold. The N1 and N3 positions of the thiohydantoin ring are particularly amenable to substitution.
A structure-activity relationship (SAR) study, guided by computational modeling and focused on selective biological action, is a critical next step. The table below, based on SAR data from related diarylthiohydantoin androgen receptor antagonists, illustrates how substitutions can be tuned to optimize activity. nih.govnih.gov
| Position of Substitution | Type of Substituent | Effect on Androgen Receptor Antagonist Activity | Reference(s) |
| N1-Aryl Ring (para-position) | Small, polar groups (e.g., -CN, -N₃) | Generally enhances antagonist activity | nih.gov |
| N1-Aryl Ring (para-position) | Bulky groups | Can decrease activity | nih.gov |
| C5 Position | Cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) | Maintains high activity | nih.gov |
| C5 Position | Acyclic alkyl groups (e.g., dimethyl) | Maintains high activity | nih.gov |
| C2 Position | Replacement of sulfur with oxygen (Hydantoin) | Generally reduces antagonist activity compared to thiohydantoin | nih.gov |
This systematic approach will be crucial for developing derivatives with high potency and selectivity for a single, desired biological target.
Combination Studies with Existing Therapeutic Agents
An emerging strategy in drug development is to combine agents that act on complementary biological pathways to achieve synergistic effects. Once the primary biological target of this compound is confirmed, pre-clinical combination studies should be initiated.
Potential combination strategies include:
If acting as a FAAH inhibitor: Combining it with a cyclooxygenase (COX) inhibitor. Pre-clinical studies have shown that this combination can produce enhanced anti-pain effects in models of inflammatory and neuropathic pain. nih.gov This approach could also allow for lower doses of each drug, potentially reducing side effects.
If demonstrating anticancer activity: Combining it with standard-of-care chemotherapeutic agents or targeted therapies. FAAH inhibitors, for instance, have shown synergistic effects with some chemotherapy drugs in pre-clinical cancer models. researchgate.net
If acting as a CB1 receptor antagonist: Exploring combinations with agents used for metabolic disorders or addiction.
These studies are vital for understanding how the compound could be integrated into future therapeutic regimens to provide enhanced efficacy.
Q & A
Q. Basic
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl and phenyl groups) and detect tautomeric forms.
- FTIR : Identify characteristic bands for thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolve crystal structure and confirm regiochemistry .
How can computational methods enhance the synthesis design of this compound?
Advanced
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) can:
- Predict optimal reaction pathways by evaluating activation energies for intermediate steps.
- Screen solvent effects (polar aprotic vs. protic) on reaction kinetics.
- Simulate substituent electronic effects (e.g., methyl vs. electron-withdrawing groups) to guide experimental design .
How should researchers address contradictory data in reaction yields when varying substituents?
Q. Advanced
- Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify yield-limiting factors.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) or in-situ NMR to track intermediate formation.
- Computational Feedback : Apply ICReDD’s approach () to correlate experimental yields with computed transition-state energies, resolving discrepancies .
What are the solubility and stability considerations for this compound?
Q. Basic
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂).
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store under inert atmosphere at –20°C to prevent thioxo group oxidation .
What strategies exist for regioselective modifications of the imidazolidinone core?
Q. Advanced
- Protecting Groups : Temporarily block the thioxo group with benzyl chloride to direct electrophilic substitution at the phenyl ring.
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at specific positions .
How can purity and impurities be verified for this compound?
Q. Basic
- HPLC : Use a C18 column with acetonitrile/water gradient elution to detect byproducts (e.g., unreacted starting materials).
- TLC Monitoring : Employ silica gel plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
What are the mechanistic insights into the thioxo group’s role in reactivity?
Q. Advanced
- Nucleophilic Reactivity : The thioxo group participates in tautomerism (thione ↔ thiol), enabling nucleophilic attack at sulfur.
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺), facilitating redox-active complexes in catalytic cycles .
How to perform a comprehensive literature review on this compound’s applications?
Q. Basic
- Database Searches : Use SciFinder or Reaxys with keywords: “this compound” + “synthesis,” “bioactivity.”
- Patent Analysis : Search USPTO or Espacenet for derivatives with antiviral or enzyme-inhibiting properties .
How to design a reactor setup for scaled-up synthesis?
Q. Advanced
- Flow Chemistry : Optimize residence time and temperature in continuous-flow reactors to minimize byproducts.
- Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
